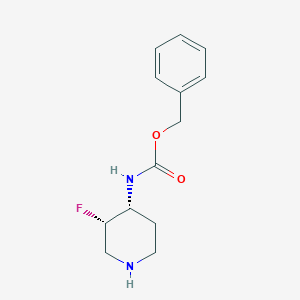

(3S,4R)-4-(Cbz-amino)-3-fluoropiperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c14-11-8-15-7-6-12(11)16-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17)/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPWWTIOOLQURY-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3s,4r 4 Cbz Amino 3 Fluoropiperidine and Its Stereoisomers

Enantioselective Approaches to Fluoropiperidine Ring Systems

The direct, enantioselective synthesis of fluorinated piperidines from readily available pyridine (B92270) precursors represents a highly efficient and atom-economical strategy. Asymmetric hydrogenation is a key technology in this field, utilizing chiral catalysts to control the stereochemical outcome of the reduction.

Asymmetric Hydrogenation Strategies

The asymmetric hydrogenation of fluorinated pyridine derivatives or their activated forms, such as pyridinium (B92312) salts, offers a direct route to chiral fluoropiperidines. Various transition metal catalysts, including rhodium, palladium, and iridium, have been developed for this purpose, each with its own advantages and substrate scope.

Rhodium catalysts are well-established for the asymmetric hydrogenation of various unsaturated compounds. In the context of fluoropiperidine synthesis, rhodium-catalyzed hydrogenation of fluoroenamides derived from pyridines is a viable, though less direct, approach. A more direct strategy involves the rhodium-catalyzed asymmetric hydrogenation of the pyridine ring itself. However, this is often challenging due to catalyst poisoning by the pyridine nitrogen and the aromatic stability of the ring.

A notable development is the rhodium-catalyzed reductive transamination of pyridinium salts. dicp.ac.cn This method utilizes a chiral primary amine in the presence of a rhodium catalyst and a hydrogen source, such as formic acid, to achieve a diastereo- and enantioselective transformation. dicp.ac.cn This approach circumvents some of the challenges associated with direct hydrogenation and has been successfully applied to the synthesis of chiral fluoropiperidines. dicp.ac.cn

Another innovative one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process of fluoropyridine precursors has been developed. nih.gov This method leads to the formation of all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov

Palladium catalysts are highly effective for the hydrogenation of aromatic rings, including pyridine derivatives. nih.gov A key challenge in the hydrogenation of fluoropyridines is the potential for hydrodefluorination, which leads to the undesired non-fluorinated piperidine (B6355638) product. nih.gov To overcome this, specific conditions have been developed to achieve a robust and cis-selective hydrogenation of fluoropyridines. nih.govacs.org

The use of heterogeneous palladium catalysts, such as palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), in the presence of a Brønsted acid like aqueous HCl, has proven effective. nih.govacs.org This system protonates both the substrate and the product, which is thought to prevent catalyst deactivation and promote the desired hydrogenation over hydrodefluorination. nih.govacs.org This methodology has demonstrated broad substrate scope, allowing for the synthesis of a variety of (multi)fluorinated piperidines. nih.govacs.org

Table 1: Palladium-Catalyzed Hydrogenation of Fluoropyridines nih.gov

| Substrate | Protecting Group | Product Yield | Diastereoselectivity |

| 3-Fluoropyridine | Cbz | Good | Excellent |

| 3-Fluoropyridine | Amide | Good | Excellent |

| 3-Fluoropyridine | Sulfonamide | Good | Excellent |

| 3,5-Difluoropyridine | Cbz | 30% | Not Specified |

This table is generated based on findings reported in scientific literature. nih.gov "Good" and "Excellent" are qualitative descriptions from the source.

Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral piperidines from pyridinium salts. rsc.orgcapes.gov.brnih.govdicp.ac.cn Activating the pyridine as a pyridinium salt enhances its reactivity towards hydrogenation and mitigates catalyst inhibition by the pyridine substrate. capes.gov.brdicp.ac.cn This strategy has been successfully applied to a range of substituted pyridinium salts, affording chiral piperidines with high enantioselectivity. capes.gov.brnih.gov

The choice of chiral ligand is crucial for achieving high stereoselectivity. Ligands such as (R)-SynPhos have been shown to be effective in combination with iridium catalysts for the hydrogenation of 2-substituted pyridinium salts. capes.gov.br This methodology has been extended to the synthesis of cis-configurated hydroxypiperidine esters from 5-hydroxypicolinate pyridinium salts with excellent yields, enantioselectivities, and diastereoselectivities. rsc.org

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts rsc.orgcapes.gov.br

| Catalyst System | Substrate Type | Product Configuration | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| [{Ir(cod)Cl}₂]/(R)-SynPhos | 2-Substituted Pyridinium Salts | Chiral 2-substituted piperidines | Up to 93% | Not applicable |

| Iridium-based catalyst | 5-Hydroxypicolinate Pyridinium Salts | cis-Hydroxypiperidine esters | Up to 97% | >20:1 |

This table summarizes results from different studies. rsc.orgcapes.gov.br The specific iridium catalyst and ligand combination can vary.

Diastereoselective Cyclization Reactions

Diastereoselective cyclization reactions provide an alternative approach to constructing the fluoropiperidine ring system, often starting from acyclic precursors where the stereocenters are pre-installed.

Reductive cyclization protocols are a versatile class of reactions for the synthesis of heterocyclic compounds. One such method is the azide (B81097) reductive cyclization. This typically involves an intramolecular reaction where an azide group is reduced, and the resulting amine attacks an electrophilic center within the same molecule to form the piperidine ring.

While direct examples for the synthesis of (3S,4R)-4-(Cbz-amino)-3-fluoropiperidine via azide reductive cyclization are not prevalent in the searched literature, the principles of this methodology are well-established for the synthesis of other nitrogen heterocycles. The synthesis of a linear precursor containing an azide at one end and a suitable electrophile at the other, with the fluorine and protected amine functionalities correctly positioned, would be the key starting point. The reduction of the azide can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂/Pd) or with reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com The subsequent intramolecular cyclization would then form the desired fluoropiperidine ring. The stereochemistry of the final product would be dictated by the stereochemistry of the acyclic precursor.

Enzymatic Dynamic Asymmetric Transamination for Fluorinated Piperidines

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Transaminases (TAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, are particularly powerful for the asymmetric synthesis of chiral amines. nih.govacs.org This strategy can be applied to the synthesis of chiral piperidines through a transaminase-triggered cyclization. nih.govresearchgate.net

The process typically involves the reaction of a prochiral ketone, such as an ω-chloroketone, with an amine donor in the presence of a selected transaminase. nih.gov The enzyme catalyzes the formation of a chiral amine, which then undergoes spontaneous intramolecular cyclization to yield the desired N-heterocycle. nih.govresearchgate.net A key advantage of this approach is the ability to access either enantiomer of the product by selecting the appropriate (R)- or (S)-selective enzyme. nih.gov This method has been successfully used to synthesize various 2-substituted pyrrolidines and piperidines with excellent enantiomeric excess (>99.5% ee) and good yields. nih.govresearchgate.net A patent has also described the synthesis of (R)-3-aminopiperidine from a protected 3-piperidone using a transaminase, showcasing its industrial applicability. google.com

| Enzyme Type | Substrate | Product | Key Features | Reference |

| (R)- and (S)-Transaminases | ω-chloroketones | 2-substituted piperidines | Enantio-complementary access, >95% ee, up to 90% yield. | nih.govacs.orgresearchgate.net |

| ω-Transaminase | N-protected-3-piperidone | N-protected-(R)-3-aminopiperidine | Green, efficient, scalable for industrial production. | google.com |

Stereocontrolled Introduction of Fluorine and Amino Functionalities

With the piperidine core established, the next critical challenge is the precise installation of the fluorine and amino groups with the correct (3S,4R) relative and absolute stereochemistry.

Electrophilic Fluorination Strategies for Piperidine Scaffolds

The introduction of fluorine onto a pre-formed ring can be achieved via electrophilic fluorination. Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for this purpose. mdpi.comnih.gov These N-F reagents can fluorinate a variety of substrates, including enol esters and 1,2-dihydropyridines, under mild conditions. mdpi.comresearchgate.net

The fluorination of 1,2-dihydropyridine derivatives with Selectfluor® can yield 3-fluoro-3,6-dihydropyridines, which are versatile intermediates that can be converted to the corresponding fluorinated pyridines. mdpi.com Mechanistic studies on the reaction of Selectfluor® with glycals show that the reaction proceeds via an electrophilic addition, leading to a 2-fluoro derivative with concomitant nucleophilic addition at the anomeric center. nih.gov This highlights the potential for tandem reactions where fluorination is followed by the introduction of another functional group. While direct electrophilic fluorination of a piperidine ring can be challenging and sometimes offers limited access, it is a viable strategy for creating fluorinated precursors. nih.gov For instance, the monofluorination of β-methylthio-β-enaminoketones with Selectfluor, followed by condensation with hydrazines, has been used to prepare 3-amino-4-fluoropyrazoles, demonstrating a related strategy for building fluorinated, aminated heterocycles. nih.gov

| Reagent | Substrate | Product Type | Key Observation | Reference |

| Selectfluor® | 1,2-Dihydropyridines | 3-Fluoro-3,6-dihydropyridines | Provides access to fluorinated pyridine precursors. | mdpi.com |

| Selectfluor® | Glycals (Enol ethers) | 2-Fluoro saccharides | Selective fluorination at the 2-position. | nih.gov |

| Selectfluor® | Enol Esters | α-Fluoroketones | Facile reaction under mild conditions. | researchgate.net |

| Selectfluor® | Primary/Secondary Amines | RNF₂, RNHF, R₂NF | Direct fluorination on nitrogen. | rsc.org |

Regio- and Stereoselective Amination Methods

Achieving the desired 4-amino substitution with (3S,4R) stereochemistry requires highly selective amination methods. One approach is the diastereoselective preparation of polysubstituted piperidines via the intramolecular reductive cyclization of a monoxime derived from a 1,5-diketone. ajchem-a.com

Alternatively, stereoselectivity can be installed during the ring-forming step. A gold-catalyzed annulation procedure allows for the direct assembly of highly substituted piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com For cyclopentane (B165970) systems, which share stereochemical challenges with piperidines, fluorinated 1,3-diamines have been prepared in a diastereoselective manner from a single bicyclic hydrazine (B178648) precursor, showcasing a strategy of carrying the nitrogen atoms through the synthesis and revealing them in a later step. nih.gov The development of new routes to 3,4-disubstituted piperidines, for example using chiral 1,4-dihydropyridine (B1200194) intermediates, has been instrumental in the formal synthesis of bioactive molecules like (-)-paroxetine. researchgate.net These methods often rely on stereoselective reductions or additions to a pre-functionalized heterocyclic core to set the final stereochemistry.

Carbamate Protecting Group Chemistry in the Synthesis of this compound

The benzyloxycarbonyl (Cbz) group is a crucial amine protecting group in the multi-step synthesis of complex molecules like this compound and its stereoisomers. ijacskros.commasterorganicchemistry.com Its stability under a range of conditions and the specific methods available for its removal make it a valuable tool in achieving chemo- and stereoselectivity. ijacskros.comorganic-chemistry.org The Cbz group renders the otherwise nucleophilic amino group unreactive towards many electrophilic reagents by converting it into a carbamate. masterorganicchemistry.comorganic-chemistry.org This protection strategy necessitates two additional steps in the synthetic sequence: the protection of the amino group and its subsequent deprotection once the desired chemical transformations on other parts of the molecule are complete. organic-chemistry.org

Strategies for Benzyl (B1604629) Carbamate (Cbz) Protection of Amino Groups

The introduction of the Cbz protecting group onto the amino function of a precursor like (3S,4R)-4-amino-3-fluoropiperidine is a standard transformation in organic synthesis. masterorganicchemistry.com This reaction typically involves the treatment of the amine with a Cbz-donating reagent in the presence of a base. total-synthesis.com The most common reagent for this purpose is benzyl chloroformate (Cbz-Cl). ijacskros.comtotal-synthesis.com

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate. total-synthesis.com The choice of base and solvent is critical to ensure high yields and avoid side reactions. Common conditions include using a mild inorganic base like sodium bicarbonate in a mixed solvent system such as tetrahydrofuran (B95107) (THF) and water, or an organic base in a non-aqueous solvent. total-synthesis.com An experimental procedure for a similar substrate involved adding sodium bicarbonate and then Cbz-Cl to the amine in a THF/water mixture at 0 °C, followed by stirring for several hours. total-synthesis.com

Table 1: Reagents and Conditions for Cbz Protection of Amines

| Reagent | Base | Solvent(s) | Temperature | Key Features |

| Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate (NaHCO₃) | THF / Water | 0 °C to room temp. | Standard Schotten-Baumann conditions; high yields reported. total-synthesis.com |

| Benzyl chloroformate (Cbz-Cl) | Organic bases (e.g., Triethylamine, DIPEA) | Dichloromethane (DCM), THF | 0 °C to room temp. | Used when anhydrous conditions are preferred. total-synthesis.com |

| Benzyl chloroformate (Cbz-Cl) | None (autocatalytic or with water) | Water | Room temperature | Environmentally benign, highly chemoselective for amines. ijacskros.com |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Not applicable for Cbz | Not applicable for Cbz | Not applicable for Cbz | This is a reagent for Boc protection, often used orthogonally to Cbz. masterorganicchemistry.com |

| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Mild bases (e.g., NaHCO₃, Et₃N) | DMF, Dioxane, Acetonitrile | Room temperature | Offers higher selectivity for amines over other nucleophiles. total-synthesis.com |

Selective Deprotection Methods of the Cbz Group

The removal of the Cbz group is a critical step, and its main advantage lies in the unique conditions required for its cleavage, which are often orthogonal to many other protecting groups. masterorganicchemistry.comnumberanalytics.com This orthogonality allows for the selective deprotection of the Cbz-protected amine while other sensitive functionalities, such as those protected by Boc (tert-butyloxycarbonyl) or silyl (B83357) ethers, remain intact. organic-chemistry.orgnumberanalytics.com

The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis. masterorganicchemistry.comtotal-synthesis.com This reaction involves stirring the Cbz-protected compound with a palladium catalyst, typically palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). total-synthesis.com The reaction proceeds at room temperature and neutral pH, releasing the free amine, toluene, and carbon dioxide. masterorganicchemistry.comtotal-synthesis.com Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or triethylsilane in the presence of a palladium catalyst, is also a widely used alternative to gaseous hydrogen. total-synthesis.com

While hydrogenolysis is highly effective, it is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing groups. In such cases, alternative deprotection methods are required. Lewis acids, such as aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to effectively and selectively cleave the N-Cbz group, even in the presence of O-benzyl ethers. organic-chemistry.orgsemanticscholar.org Other methods include the use of 2-mercaptoethanol (B42355) with potassium phosphate (B84403) in N,N-dimethylacetamide, which provides a nucleophilic deprotection pathway suitable for sensitive substrates. organic-chemistry.org A novel method using low-carbon alcohols like methanol (B129727) or ethanol (B145695) has also been reported for the deprotection of N-Cbz on certain heterocyclic compounds, offering a simple and mild alternative. eurekaselect.com

The ability to selectively remove the Cbz group is a cornerstone of orthogonal protection strategies in complex synthesis. numberanalytics.com For instance, in a molecule containing both a Cbz-protected amine and a Boc-protected amine, the Cbz group can be removed by hydrogenolysis without affecting the Boc group, which requires acidic conditions (like trifluoroacetic acid) for its removal. organic-chemistry.orgmasterorganicchemistry.com This selectivity is paramount when constructing intricate architectures like substituted fluoropiperidines. scientificupdate.comnih.gov

Table 2: Selective Deprotection Methods for the Cbz Group

| Method | Reagents | Key Features & Selectivity |

| Catalytic Hydrogenolysis | H₂, Pd/C | Very mild, neutral conditions; orthogonal to acid/base-labile groups (e.g., Boc, Fmoc, silyl ethers). Not compatible with reducible groups like alkenes or alkynes. masterorganicchemistry.comtotal-synthesis.com |

| Transfer Hydrogenation | Ammonium formate, Pd/C or Triethylsilane, Pd/C | Avoids the use of gaseous H₂; offers similar selectivity to catalytic hydrogenolysis under mild conditions. total-synthesis.comorganic-chemistry.org |

| Lewis Acid Cleavage | AlCl₃ / HFIP | Effective for substrates where hydrogenolysis is not viable. Can be selective for N-Cbz over O-Bn groups. organic-chemistry.orgsemanticscholar.org |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | Useful for sensitive substrates containing reducible functional groups. organic-chemistry.org |

| Alcohol-Mediated Deprotection | Methanol, Ethanol, or t-Butanol | Mild and simple method, but its effectiveness is substrate-dependent, primarily shown for N-Cbz protected imidazoles and pyrazoles. eurekaselect.com |

Chemical Reactivity and Derivatization of 3s,4r 4 Cbz Amino 3 Fluoropiperidine

Transformations of the Piperidine (B6355638) Ring and Peripheral Functionalities

The reactivity of the piperidine ring in (3S,4R)-4-(Cbz-amino)-3-fluoropiperidine and its derivatives is influenced by the interplay of the fluorine atom, the protected amino group, and the nitrogen heteroatom. These functionalities allow for a variety of chemical transformations.

Oxidation Reactions to Form Ketones or Aldehydes

While direct oxidation of the piperidine ring of the parent compound this compound to a ketone or aldehyde is not extensively documented in readily available literature, general methods for the oxidation of N-protected piperidines can be considered. The presence of the Cbz (benzyloxycarbonyl) protecting group can be amenable to certain oxidative conditions. For instance, radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azoisiisobutyronitrile (AIBN) has been shown to achieve α,β-oxidation in N-Cbz-pyrrolidines, albeit sometimes in low yields for piperidines due to potential deprotection by the HBr byproduct. Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX) and Dess-Martin periodinane, are also widely used for the oxidation of alcohols to ketones and aldehydes and could potentially be applied to hydroxylated derivatives of the title compound.

It is important to note that the direct chemical oxidation of N-protected pyrrolidines and piperidines to products that can be readily ionized to N-acyliminium ions has been achieved using reagents like (PhIO)n/TMSN3. These N-acyliminium ions are valuable intermediates in various synthetic transformations.

Reduction of Carboxylic Acid Moieties (if present in derivatives)

Derivatives of this compound bearing carboxylic acid functionalities are valuable intermediates for further elaboration. The reduction of such carboxylic acid groups to primary alcohols can be achieved using standard reducing agents. For instance, in the synthesis of related complex molecules, the reduction of a carboxylic acid to an alcohol has been accomplished using a borane-dimethyl sulfide complex. This transformation is a key step in modifying the periphery of the piperidine scaffold, allowing for the introduction of new functional groups or the extension of a carbon chain.

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The fluorine atom in 3-fluoropiperidine derivatives can, in principle, undergo nucleophilic substitution. However, the C-F bond is generally strong, and such reactions often require activation. The diastereoselective synthesis of substituted monofluorinated piperidines can be achieved through nucleophilic substitution, but this often necessitates the use of substrates with pre-defined stereochemistry.

Studies on related fluorinated cyclic systems, such as 3-halogenocyclohex-2-enones, have shown that nucleophilic substitution with amines like piperidine can occur. The reactivity is influenced by the solvent and the substitution pattern on the ring. In the context of fluoropyridines, nucleophilic aromatic substitution is a well-established method for introducing substituents, with the position of substitution being directed by the activating effect of the ring nitrogen. While not a direct analogue, this reactivity highlights the potential for nucleophilic displacement of fluorine in activated heterocyclic systems.

Modifications of the Cbz-Amino Group

The Cbz-protected amino group at the C4 position is a key site for derivatization, enabling the introduction of a wide array of substituents and the construction of more complex molecular architectures.

Formation of Urea Derivatives from Cbz-Protected Amines

The conversion of the Cbz-protected amine to a urea functionality is a valuable transformation in drug discovery. A novel one-pot synthesis allows for the direct conversion of Cbz-protected amines into unsymmetrical ureas. nih.gov This method involves the in situ generation of isocyanates from the Cbz-amine in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. nih.gov These isocyanates can then rapidly react with a variety of amines to afford the corresponding urea derivatives in high yields. nih.gov This approach avoids the handling of hazardous phosgene and its equivalents.

| Reactant 1 | Reactant 2 | Reagents | Product Type |

| Cbz-protected amine | Amine | 2-chloropyridine, Trifluoromethanesulfonyl anhydride | Unsymmetrical urea |

Table 1: General Scheme for Urea Formation from Cbz-Protected Amines

N-Arylation Reactions for Diverse Substituents

N-arylation of the amino group provides a direct route to introduce aromatic and heteroaromatic moieties, which are prevalent in many pharmaceutical compounds. Copper-catalyzed N-arylation reactions, such as the Chan-Evans-Lam and Goldberg reactions, are widely used for this purpose.

For the N-arylation of amines and amides, various copper-based catalytic systems have been developed. One efficient method employs a simple copper salt in ethanol (B145695) to catalyze the coupling of amines with arylboroxines, yielding N-arylated products in moderate to excellent yields. Another approach utilizes copper sulfate in water for the N-arylation of amines with aryliodonium ylides. These methods offer advantages in terms of mild reaction conditions and the use of environmentally benign solvents.

| Amine Substrate | Arylating Agent | Catalyst System | Solvent |

| Primary/Secondary Amine | Arylboroxine | Copper Salt | Ethanol |

| Primary/Secondary Amine | Aryliodonium ylide | Copper Sulfate | Water |

Table 2: Representative N-Arylation Methods for Amines

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Utility as a Chiral Building Block in Complex Molecule Construction

The defined stereochemistry of (3S,4R)-4-(Cbz-amino)-3-fluoropiperidine makes it a highly valuable chiral building block for the synthesis of complex molecules. The presence of the fluorine atom and the protected amine functionality provides both steric and electronic handles for stereoselective transformations.

Synthesis of Diverse Fluorinated Heterocyclic Scaffolds and Analogs

While the piperidine (B6355638) ring itself is a prevalent scaffold, the introduction of a fluorine atom can significantly influence its conformational preferences and basicity. scientificupdate.com This has profound implications for how a molecule interacts with its biological target. General strategies for accessing all-cis-(multi)fluorinated piperidines from fluoropyridine precursors have been developed, highlighting the importance of these fluorinated building blocks. researchgate.net The synthesis of conformationally restricted fluorinated analogues of piperidine, such as those based on a 2-azaspiro[3.3]heptane scaffold, further underscores the drive to create novel three-dimensional structures for drug discovery. researchgate.netenamine.net Although direct examples of this compound being used to generate a wide array of different heterocyclic scaffolds are not extensively documented in the public literature, its structural motifs are prime for such applications. The protected amine can be deprotected and further functionalized to construct fused or spirocyclic systems, while the fluorine atom can direct subsequent reactions or modulate the properties of the resulting scaffold.

Incorporation into Natural Product Total Synthesis Efforts

Natural products often provide the inspiration for the development of new therapeutic agents. The incorporation of unique, non-natural building blocks into natural product scaffolds is a common strategy to enhance their activity or improve their pharmacokinetic profiles. There are currently no widely reported instances of this compound being incorporated into the total synthesis of a natural product. However, its potential as a chiral building block for the synthesis of complex natural product analogs remains an area of interest. The unique stereochemical and electronic properties of this fluorinated aminopiperidine could be leveraged to create novel analogs with altered biological activities.

Rational Design and Development of Bioactive Molecules

The rational design of bioactive molecules relies on a deep understanding of structure-activity relationships (SAR). The introduction of fluorine can significantly impact these relationships by altering a molecule's conformation, pKa, metabolic stability, and binding interactions. nih.gov

Scaffold-Based Drug Discovery and Lead Optimization Strategies

Scaffold-based drug discovery focuses on identifying and optimizing core molecular structures that can be decorated with various functional groups to achieve desired biological activity. Chiral piperidine scaffolds are prevalent in a large number of active pharmaceuticals. researchgate.net The this compound scaffold offers several advantages in this context. The introduction of fluorine can modulate the basicity of the piperidine nitrogen, which can in turn affect a molecule's interaction with its target and its potential for off-target effects, such as binding to the hERG potassium ion channel. scientificupdate.com This modulation of pKa has been successfully used as a strategy to increase cardiovascular safety in vivo. scientificupdate.com The fluorinated piperidine moiety can therefore be a key element in lead optimization, helping to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. scientificupdate.com

Design of New Chemical Entities with Enhanced Biological Activity

The quest for new chemical entities with improved therapeutic profiles is a major driver of drug discovery. The unique properties of fluorine make it a valuable tool in this endeavor. mdpi.com The incorporation of a fluorine atom can lead to enhanced metabolic stability by blocking sites of oxidative metabolism. researchgate.net Furthermore, the high electronegativity of fluorine can lead to stronger binding interactions with biological targets through the formation of favorable electrostatic interactions. The use of fluorinated building blocks like this compound allows for the systematic exploration of these effects, enabling the design of new molecules with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov

Role in the Synthesis of Compounds for Specific Therapeutic Targets

The true utility of a chiral building block is demonstrated by its successful application in the synthesis of bioactive molecules with therapeutic potential. The syn-1,2-amino-fluoropiperidine core of this compound is a key structural component in the development of a calcitonin gene-related peptide (CGRP) receptor antagonist. nih.govberkeley.eduacs.org

A practical and efficient enantioselective synthesis of a CGRP receptor antagonist has been developed where the key structural component is a syn-1,2-amino-fluoropiperidine. nih.govberkeley.eduacs.org Two primary approaches were developed to synthesize this crucial pharmacophore: a Ru-catalyzed asymmetric hydrogenation of a fluoride-substituted enamide and a more cost-effective dynamic kinetic asymmetric transamination of a ketone. nih.govberkeley.eduacs.orgchim.it The resulting (3R,4S)-3-fluoro-4-aminopiperidine derivative, which can be obtained from the deprotection of this compound, is then elaborated to the final CGRP receptor antagonist. nih.govberkeley.eduacs.orgresearchgate.net

| Step | Description | Starting Material/Intermediate | Key Transformation |

| Route A | Asymmetric Hydrogenation | Fluoride-substituted enamide | Ru-catalyzed asymmetric hydrogenation |

| Route B | Asymmetric Transamination | N-Boc-3-fluoropiperidin-4-one | Dynamic kinetic asymmetric transamination |

| Elaboration | Synthesis of CGRP Antagonist | syn-3-Fluoro-4-aminopiperidine derivative | Multi-step synthesis |

Table 1: Synthetic approaches to a key CGRP receptor antagonist intermediate.

While the application in CGRP receptor antagonists is well-documented, the fluorinated aminopiperidine scaffold holds potential for other therapeutic targets as well. Aminopiperidine derivatives have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV) and as antagonists for the neurokinin-1 (NK1) and CCR5 receptors. The introduction of fluorine into these scaffolds could offer a route to novel analogs with improved properties.

Generation of Substituted Aminopurine Compounds for Cancer Research

The purine scaffold is a cornerstone in the development of anticancer agents due to its structural resemblance to endogenous nucleobases, allowing such molecules to interfere with DNA replication and cell signaling pathways. The introduction of substituted amino groups, particularly at the C6 position of the purine ring, has been a successful strategy for generating potent kinase inhibitors and modulators of other cellular processes implicated in cancer.

The synthesis of these derivatives often involves the nucleophilic substitution of a leaving group, typically a chlorine atom, at the C6 position of a purine precursor with a desired amine. This compound, after deprotection of the Cbz group, provides a chiral, fluorinated amine nucleophile. This reaction, commonly a nucleophilic aromatic substitution (SNAr), allows for the direct incorporation of the fluoropiperidine moiety onto the purine core. This synthetic approach is well-established for creating libraries of N6-substituted purine analogues for screening in cancer research. For instance, the general reaction involves coupling 6-chloropurine or its derivatives with the aminopiperidine in the presence of a base to yield the target N-(piperidin-4-yl)purin-6-amine derivatives. The fluorine atom on the piperidine ring can enhance binding affinity and modulate the compound's pharmacokinetic profile.

While specific examples detailing the use of this compound for this exact purpose are not prevalent in publicly accessible literature, the synthetic strategy is a standard method for producing N-substituted purine derivatives with potential antimycobacterial and anticancer activities nih.gov.

Table 1: Key Purine Precursors and Reagents

| Compound/Reagent | Role |

|---|---|

| 6-Chloropurine | Starting material with a leaving group for SNAr |

| (3S,4R)-4-Amino-3-fluoropiperidine | Nucleophile for introduction of the substituted piperidine |

| Base (e.g., DIPEA, K2CO3) | Scavenges HCl produced during the reaction |

Preparation of Thiazolopyrimidinone and Thienopyrimidinone Derivatives

Thiazolopyrimidinones and thienopyrimidinones are fused heterocyclic systems that have garnered significant interest in medicinal chemistry for their diverse biological activities, including as anti-inflammatory, antimicrobial, and anticancer agents. The synthesis of these scaffolds can be approached in various ways, often building the fused ring system from appropriately substituted thiazole or thiophene precursors.

The incorporation of a substituted piperidine, such as the (3S,4R)-4-amino-3-fluoropiperidine moiety, typically occurs via nucleophilic substitution on a pre-formed thiazolo- or thienopyrimidine core that has been functionalized with a suitable leaving group. For example, a 4-chloro-substituted thienopyrimidine can react with the deprotected (3S,4R)-4-amino-3-fluoropiperidine to introduce the piperidine at the C4 position. This late-stage functionalization allows for the generation of diverse analogues for structure-activity relationship (SAR) studies.

The synthetic utility of aminothiophenes as precursors for thienopyrimidines is well-documented google.comnih.govnih.gov. These precursors are cyclized to form the thienopyrimidinone core, which can then be halogenated (e.g., with POCl₃) to prepare for the introduction of amine substituents. The fluorinated aminopiperidine serves as a key building block to impart specific conformational constraints and physicochemical properties to the final molecule, which can be crucial for its biological activity.

Table 2: General Synthetic Scheme for Piperidinyl-Thienopyrimidinones

| Step | Description | Starting Material Example | Reagent Example | Product Example |

|---|---|---|---|---|

| 1 | Thienopyrimidinone formation | 2-Aminothiophene-3-carboxylate | Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one |

| 2 | Halogenation | Thieno[2,3-d]pyrimidin-4(3H)-one | POCl₃ | 4-Chlorothieno[2,3-d]pyrimidine |

Synthesis of Pyrrolo[2,3-d]pyrimidinyl, Pyrrolo[2,3-b]pyrazinyl, and Pyrrolo[2,3-d]pyridinyl Acrylamides Targeting Kinase Activity

A significant application of this compound is in the synthesis of potent and selective kinase inhibitors, particularly Janus Kinase (JAK) inhibitors google.comnih.gov. These inhibitors often feature a heterocyclic core that binds to the hinge region of the kinase active site, coupled with a substituted piperidine moiety that extends into a solvent-exposed region, allowing for modifications that enhance potency and selectivity.

In this context, the synthesis involves a multi-step sequence. First, the Cbz protecting group of this compound is removed to free the amine. This amine is then coupled with a chloro-substituted pyrrolopyrimidine, pyrrolopyrazine, or pyrrolopyridine core via a nucleophilic aromatic substitution reaction. Finally, the piperidine nitrogen is acylated with an acryloyl group to install a Michael acceptor, which can form a covalent bond with a cysteine residue in the target kinase, leading to irreversible inhibition.

A specific example is the synthesis of 4-((3S,4R)-1-acryloyl-4-fluoropiperidin-3-ylamino)-2-(1-ethyl-1H-pyrazol-4-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a compound designed as a kinase inhibitor wipo.int. The fluorinated piperidine component is crucial for achieving the desired biological activity and pharmacokinetic properties. The stereochemistry at the C3 and C4 positions of the piperidine ring is critical for orienting the substituents correctly within the kinase binding pocket.

Table 3: Kinase Inhibition Data for a Representative Pyrrolo[2,3-d]pyrimidine Acrylamide

| Compound Name | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| 4-((3S,4R)-1-acryloyl-4-fluoropiperidin-3-ylamino)-2-(1-ethyl-1H-pyrazol-4-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | Janus Kinase 3 (JAK3) | < 100 |

| 4-((3S,4R)-1-acryloyl-4-fluoropiperidin-3-ylamino)-2-(1-ethyl-1H-pyrazol-4-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | Bruton's Tyrosine Kinase (BTK) | < 100 |

Data derived from patent literature describing kinase inhibitors with this moiety google.com.

Advanced Analytical Characterization and Computational Studies of 3s,4r 4 Cbz Amino 3 Fluoropiperidine

Spectroscopic Methodologies for Structural and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F NMR)

Specific ¹H, ¹³C, and ¹⁹F NMR data for (3S,4R)-4-(Cbz-amino)-3-fluoropiperidine, including chemical shifts, coupling constants, and multiplicity, are not available in published literature.

Mass Spectrometry (LC-MS) for Molecular Weight and Purity Assessment

Detailed Liquid Chromatography-Mass Spectrometry (LC-MS) data, such as the mass-to-charge ratio (m/z) of the molecular ion and fragmentation patterns for this compound, have not been publicly reported.

Chromatographic Techniques for Chiral Purity and Analysis

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Specific High-Performance Liquid Chromatography (HPLC) methods, including the type of chiral stationary phase, mobile phase composition, flow rate, and detector wavelength for the determination of the enantiomeric excess of this compound, are not described in the available literature.

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

No specific Ultra-Performance Liquid Chromatography (UPLC) methods for the rapid analysis of this compound have been found in public databases or scientific journals.

Q & A

Q. What are the recommended synthetic routes for (3S,4R)-4-(Cbz-amino)-3-fluoropiperidine, and how do reaction conditions influence stereochemical outcomes?

A multi-step synthesis is typically employed, starting with protected piperidine precursors. For example, fluorination at C3 can be achieved via electrophilic or nucleophilic fluorination agents (e.g., Selectfluor® or DAST), while the Cbz group is introduced using benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water mixtures) . Stereochemical control is critical: chiral auxiliaries or enzymatic resolution may ensure the (3S,4R) configuration. Solvent polarity (e.g., DCM vs. THF) and temperature (0–25°C) influence reaction rates and diastereoselectivity . Purification via flash chromatography (silica gel, hexane/EtOAc gradients) resolves intermediates, with TLC monitoring to confirm retention factors (Rf) .

Q. How can researchers validate the purity and stereochemical integrity of this compound post-synthesis?

Analytical techniques include:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- NMR : - and -NMR confirm regiochemistry (e.g., coupling constants for axial/equatorial fluorine) .

- X-ray crystallography : Resolves absolute stereochemistry (e.g., Flack parameter < 0.1) .

- Optical rotation : Matches literature values for enantiomeric excess .

Q. What are the key physicochemical properties influencing solubility and formulation in biological assays?

- LogP : Calculated ~2.1 (via XLOGP3), indicating moderate lipophilicity .

- TPSA : ~45 Ų (Cbz-amino and fluorine contribute to polar surface area), suggesting moderate blood-brain barrier permeability .

- pKa : The piperidine nitrogen’s basicity is reduced (experimental pKa ~8.8–9.4) due to fluorine’s electron-withdrawing effects .

Preformulation studies should use co-solvents (DMSO/PEG 400) to enhance aqueous solubility for in vitro testing .

Advanced Research Questions

Q. How does the axial vs. equatorial orientation of the C3 fluorine affect the compound’s reactivity and biological activity?

The fluorine’s orientation significantly impacts basicity and conformational stability:

- Axial fluorine : Stabilizes the protonated amine via dipole alignment with N–H+, raising pKa (e.g., 3-fluoropiperidine pKa = 9.3 vs. 8.8 predicted for equatorial) .

- Equatorial fluorine : Enhances steric hindrance, potentially altering binding to biological targets (e.g., enzymes or receptors).

Conformational analysis via -NMR or DFT calculations (B3LYP/6-31G*) can predict dominant rotamers .

Q. How can researchers resolve contradictions in biological assay data caused by batch-to-batch variability?

- Root-cause analysis : Compare HPLC purity profiles (e.g., trace impurities from incomplete Cbz deprotection) .

- Stability studies : Assess degradation under assay conditions (pH, temperature) via LC-MS to identify byproducts .

- Biological replicates : Use orthogonal assays (e.g., SPR vs. cell-based) to confirm target engagement .

Q. What strategies optimize the compound’s metabolic stability while retaining activity?

- Isotopic labeling : Replace labile hydrogens with deuterium at metabolically vulnerable sites (e.g., benzylic positions) .

- Prodrug approaches : Mask the Cbz group with enzymatically cleavable moieties (e.g., ester prodrugs for enhanced oral bioavailability) .

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Methodological Guidance

Q. How should researchers design experiments to study the compound’s interaction with chiral receptors?

- Docking simulations : Use software (e.g., AutoDock Vina) with receptor crystal structures (PDB ID) to prioritize enantiomers .

- SPR/BLI assays : Immobilize the receptor on sensor chips to measure binding kinetics (ka/kd) for (3S,4R) vs. (3R,4S) isomers .

- Circular dichroism (CD) : Monitor conformational changes in the receptor upon ligand binding .

Q. What analytical techniques are most effective for quantifying degradation products during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.